![molecular formula C9H9BrClN3 B1526747 3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 885720-87-6](/img/structure/B1526747.png)
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine (BCEMP) is a heterocyclic compound with a five-membered ring that contains nitrogen and carbon atoms. It is a derivative of pyrazolo[1,5-a]pyrimidine, a type of heterocyclic compound that has been studied extensively for its potential applications in drug discovery and development. BCEMP has several unique properties that make it an attractive candidate for further research.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, are synthesized for their diverse biological activities. A notable method involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines to produce a series of pyrazolo[1,5-a]pyrimidines with potential antitrypanosomal activity (Abdelriheem, Yasuda, & Abdelhamid, 2017).
Electrophilic Substitutions and Synthetic Applications
Electrophilic substitution reactions involving pyrazolo[1,5-a]pyrimidines have been explored to develop novel compounds with potential pharmacological applications. For example, novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines were synthesized, showing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in organic synthesis (Atta, 2011).
Ring Rearrangement and Diversification
Research into ring rearrangement of triazolo[4,3-c]pyrimidines into their [1,5-c] analogues demonstrates the synthetic versatility of halogenated pyrimidines, providing a pathway for the diversification of these compounds. Such transformations are useful for generating new derivatives with potential utility in medicinal chemistry (Tang, Wang, Li, & Wang, 2014).
Molecular Structure Analysis
The study of the molecular structure of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical analyses enhances understanding of their physicochemical properties and potential interactions in biological systems. This information is crucial for the rational design of novel compounds based on the pyrazolo[1,5-a]pyrimidine scaffold (Frizzo, Scapin, Campos, Moreira, & Martins, 2009).
Novel Synthesis Strategies
Innovative synthesis strategies for pyrazolo[1,5-a]pyrimidines, such as the discovery of a phenoxide leaving group SNAr strategy, highlight the ongoing development of efficient and versatile methods for constructing complex pyrazolo[1,5-a]pyrimidine-based molecules. This advancement opens avenues for the synthesis of compounds with targeted properties for various applications (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).
Propriétés
IUPAC Name |
3-bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN3/c1-3-6-5(2)13-9-7(10)4-12-14(9)8(6)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSGMGQUNZXDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



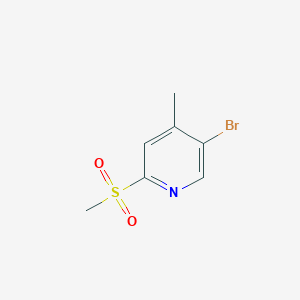
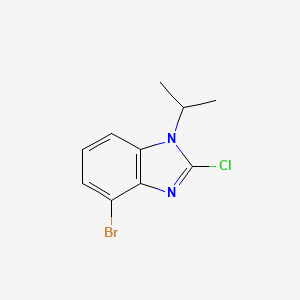
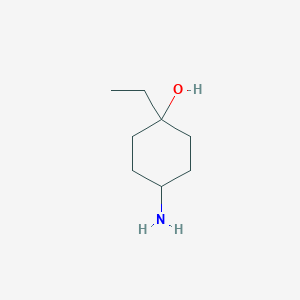


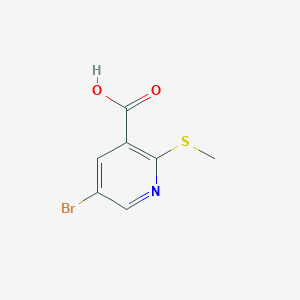
![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)
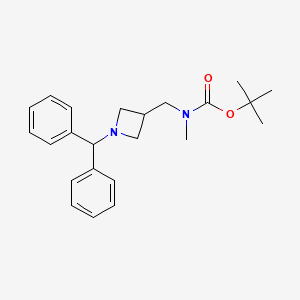
![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

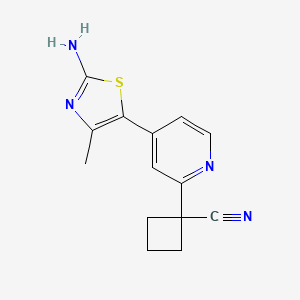

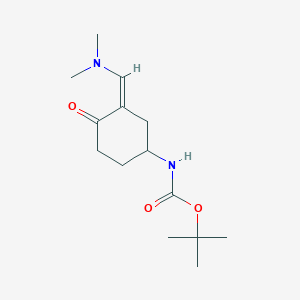
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)